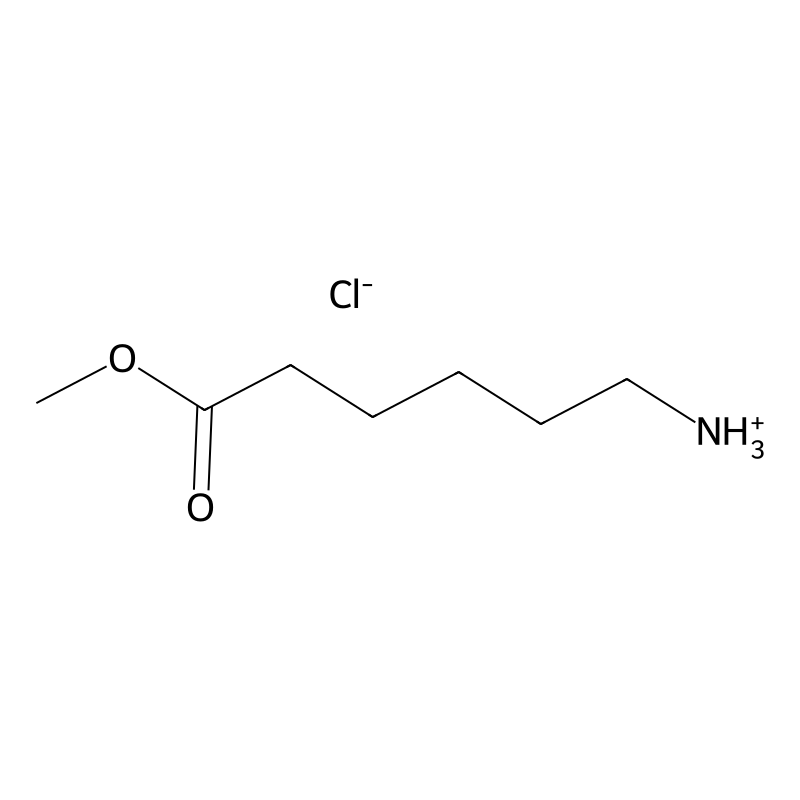

Methyl 6-aminohexanoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

M6AH is a valuable reagent in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes. M6AH serves as a precursor for the incorporation of the non-natural amino acid ε-hydroxylysine into peptides. Epsilon-hydroxylysine possesses a unique hydroxyl group on its side chain, which allows for further modifications to introduce functionalities not found in standard amino acids. These modifications can be crucial for studying protein structure, function, and interactions with other molecules [].

Here's how M6AH functions in SPPS:

- The methyl group on M6AH protects the reactive hydroxyl group during peptide chain assembly.

- Once the peptide chain is complete, the methyl group can be selectively removed using mild acidic conditions, revealing the free hydroxyl group on the ε-hydroxylysine residue.

- This free hydroxyl group can then be further modified with various functional groups to create customized peptides with desired properties [].

Synthesis of Hydroxamates

M6AH can also be utilized as a starting material for the synthesis of straight-chain hydroxamates []. Hydroxamates are a class of organic compounds containing a specific functional group (hydroxamic acid) known for its ability to chelate metal ions. This chelating property makes hydroxamates valuable tools in various research areas, including:

Methyl 6-aminohexanoate hydrochloride is a synthetic compound with the molecular formula C₇H₁₅NO₂·HCl and a molecular weight of approximately 181.66 g/mol. It is characterized as a linear aliphatic amino acid derivative, specifically an amino acid ester. This compound is primarily utilized in peptide synthesis and has garnered attention for its role in chemical biology due to its structural properties and biological activity .

Example Reaction

The hydrolysis reaction can be represented as follows:

Methyl 6-aminohexanoate hydrochloride exhibits notable biological activity, particularly as an inhibitor of certain antigen activities. Its structural characteristics allow it to interact with biological systems effectively, making it a valuable compound in biochemical research and therapeutic applications. Studies indicate that it may have implications in modulating immune responses due to its ability to influence antigen-antibody interactions .

The synthesis of methyl 6-aminohexanoate hydrochloride generally involves the reaction of 6-aminohexanoic acid with methanol in the presence of hydrochloric acid. This method ensures the formation of the ester while maintaining the hydrochloride salt form.

General Synthesis Steps:- Reactants Preparation: Combine 6-aminohexanoic acid and methanol.

- Catalyst Addition: Introduce hydrochloric acid as a catalyst.

- Reaction Conditions: Heat the mixture under reflux conditions.

- Product Isolation: After completion, evaporate the solvent to obtain methyl 6-aminohexanoate hydrochloride.

Methyl 6-aminohexanoate hydrochloride finds applications primarily in:

- Peptide Synthesis: Used as a building block for synthesizing peptides and proteins.

- Chemical Biology: Serves as a tool for studying protein interactions and functions.

- Pharmaceutical Development: Potentially useful in drug formulations targeting specific biological pathways.

Interaction studies involving methyl 6-aminohexanoate hydrochloride focus on its effects on various biological targets, particularly proteins involved in immune responses. Research indicates that this compound can modulate the activity of specific antigens, suggesting its potential use in therapeutic applications aimed at autoimmune diseases or immunotherapy .

Methyl 6-aminohexanoate hydrochloride shares similarities with several other compounds, particularly those that are linear amino acid derivatives or esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-aminopentanoate | C₆H₁₃NO₂·HCl | Shorter carbon chain; less sterically hindered |

| Methyl 7-aminoheptanoate | C₈H₁₉NO₂·HCl | Longer carbon chain; different biological properties |

| Methyl 2-aminobutanoate | C₅H₁₃NO₂·HCl | Branched structure; distinct reactivity |

Methyl 6-aminohexanoate hydrochloride is unique due to its specific six-carbon chain length and its functional properties that facilitate peptide bond formation more effectively than shorter or longer chain derivatives.

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant